Tris(5-oxo-L-prolinato-N1,O2)praseodymium

Description

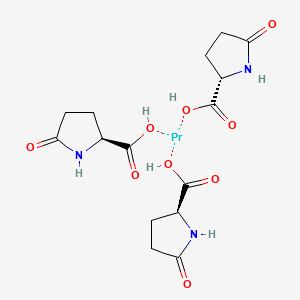

Tris(5-oxo-L-prolinato-N1,O2)praseodymium is a coordination complex where praseodymium(III) ions are chelated by three 5-oxo-L-prolinato ligands. The ligand coordinates via the nitrogen (N1) and oxygen (O2) atoms, forming a stable octahedral or higher-coordination geometry. This compound is part of a broader class of rare-earth coordination complexes, which are studied for their unique magnetic, catalytic, and optical properties due to the involvement of 4f orbitals .

Properties

CAS No. |

74060-42-7 |

|---|---|

Molecular Formula |

C15H21N3O9Pr |

Molecular Weight |

528.25 g/mol |

IUPAC Name |

(2S)-5-oxopyrrolidine-2-carboxylic acid;praseodymium |

InChI |

InChI=1S/3C5H7NO3.Pr/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9);/t3*3-;/m000./s1 |

InChI Key |

WNJOXGYAIFOLMX-ZRIQBPNSSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.[Pr] |

Canonical SMILES |

C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Pr] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(5-oxo-L-prolinato-N1,O2)praseodymium typically involves the reaction of praseodymium salts with 5-oxo-L-proline under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the pH is carefully adjusted to facilitate the formation of the coordination complex. The reaction mixture is then heated to promote the complexation process, followed by purification steps such as filtration and recrystallization to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Tris(5-oxo-L-prolinato-N1,O2)praseodymium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of praseodymium oxides and other oxidation products.

Reduction: Reduction reactions can convert the praseodymium center to a lower oxidation state, altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield praseodymium oxides, while substitution reactions can produce a variety of new coordination complexes with different ligands .

Scientific Research Applications

Tris(5-oxo-L-prolinato-N1,O2)praseodymium has several scientific research applications, including:

Chemistry: The compound is used as a catalyst in various organic reactions, including polymerization and oxidation processes.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a contrast agent in imaging techniques.

Mechanism of Action

The mechanism of action of Tris(5-oxo-L-prolinato-N1,O2)praseodymium involves its interaction with molecular targets and pathways. The praseodymium center can coordinate with various ligands, influencing the compound’s reactivity and stability. The 5-oxo-L-proline ligands play a crucial role in stabilizing the coordination complex and modulating its chemical properties. The compound’s effects are mediated through its ability to participate in redox reactions, ligand exchange, and other chemical processes .

Comparison with Similar Compounds

Tris(5-oxo-L-prolinato-N1,O2)neodymium

The neodymium analog, tris(5-oxo-L-prolinato-N1,O2)neodymium (CAS: 74060-43-8), shares identical ligand coordination but differs in the central lanthanide ion. Key comparisons include:

Table 1: Structural and Ionic Comparison

| Property | Praseodymium Complex | Neodymium Complex |

|---|---|---|

| Central Ion | Pr³+ | Nd³+ |

| Ionic Radius (9-coord.) | 1.13 Å | 1.12 Å |

| Molecular Weight | ~531.58 g/mol | ~534.57 g/mol |

| Covalency | Moderate | Slightly higher |

Tris(cyclopentadienyl)praseodymium(III)

This complex (CAS: 11077-59-1) features cyclopentadienyl ligands instead of amino acid-derived prolinato ligands. Differences include:

- Ligand Type : π-bonding cyclopentadienyl vs. σ-bonding prolinato.

- Coordination Geometry : Cyclopentadienyl ligands typically induce lower coordination numbers (e.g., 3), whereas prolinato ligands support higher coordination (6–9).

- Applications: Cyclopentadienyl complexes are often used in organometallic catalysis, while prolinato complexes may have bioinorganic relevance .

Spectral and Magnetic Properties

Infrared Spectroscopy

- Prolinato Complexes: The praseodymium complex shows IR bands at ~1600 cm⁻¹ (C=O stretch) and ~1400 cm⁻¹ (N–Pr vibration), similar to lanthanum and neodymium analogs. However, Pr³+ complexes exhibit minor shifts due to larger ionic radius and weaker ligand field splitting .

- Comparison with Oxides : Praseodymium oxides (e.g., Pr6O11) display distinct O–Pr stretching modes (~500 cm⁻¹), absent in coordination complexes .

Magnetic Susceptibility

Praseodymium(III) has a magnetic moment of ~3.5 µB due to its 4f² configuration. In contrast, neodymium(III) (4f³) exhibits higher moments (~3.6 µB). These differences influence spin-crossover behavior in redox-active applications .

Catalytic Performance

- Coordination complexes like tris(5-oxo-L-prolinato)praseodymium may lack redox versatility but could excel in chiral catalysis due to prolinato’s stereochemical control .

Thermal Stability

- Decomposition Pathways : Praseodymium sulfates (e.g., Pr2O2SO4) decompose at high temperatures (∆H° = 245.5 kJ/mol) to form Pr6O11, whereas coordination complexes decompose at lower temperatures, releasing organic ligands .

Biological Activity

Tris(5-oxo-L-prolinato-N1,O2)praseodymium is a coordination compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a praseodymium complex formed with the amino acid derivative 5-oxo-L-proline. The chemical formula can be represented as . Its unique structure allows it to interact with biological systems, leading to various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Weight | 401.46 g/mol |

| Solubility | Soluble in water |

| Coordination Number | 6 |

| Geometry | Octahedral |

This compound exhibits several biological activities, primarily attributed to its interaction with cellular components. Key mechanisms include:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Properties : Studies indicate that it possesses antibacterial and antifungal properties, making it a candidate for therapeutic applications.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially influencing cellular functions.

Case Studies

- Antioxidant Effects : A study demonstrated that this compound significantly reduced lipid peroxidation in rat liver cells, suggesting its potential as a protective agent against oxidative damage .

- Antimicrobial Activity : In vitro tests revealed that this compound exhibited notable activity against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cell Proliferation : Research conducted on human cancer cell lines indicated that this compound inhibited cell proliferation in a dose-dependent manner, highlighting its potential as an anticancer agent .

Table 2: Biological Activities and Their Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.